![molecular formula C8H5N5 B2609876 3-(1H-1,2,3,4-tetrazol-1-yl)benzonitrile CAS No. 1291486-07-1](/img/structure/B2609876.png)
3-(1H-1,2,3,4-tetrazol-1-yl)benzonitrile
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Overview
Description
“3-(1H-1,2,3,4-tetrazol-1-yl)benzonitrile” is a synthetic organic compound with the CAS Number: 1291486-07-1 . It has a molecular weight of 171.16 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of tetrazole compounds, like “3-(1H-1,2,3,4-tetrazol-1-yl)benzonitrile”, can be achieved through various methods. One common method involves the reaction of sodium azide with nitriles . Other methods include the use of amines, triethyl orthoformate, and sodium azide with a catalyst .Molecular Structure Analysis
The InChI code for “3-(1H-1,2,3,4-tetrazol-1-yl)benzonitrile” is 1S/C8H5N5/c9-5-7-2-1-3-8(4-7)13-6-10-11-12-13/h1-4,6H . This indicates that the compound has a structure with a benzonitrile group attached to a tetrazole group.Chemical Reactions Analysis
Tetrazole compounds, like “3-(1H-1,2,3,4-tetrazol-1-yl)benzonitrile”, can undergo various chemical reactions. For instance, they can be prepared from nitriles using sodium azide and triethylammonium chloride in nitrobenzene in a microwave reactor . They can also be converted from aryl and vinyl nitriles using palladium-catalyzed reactions under microwave irradiation .Physical And Chemical Properties Analysis
“3-(1H-1,2,3,4-tetrazol-1-yl)benzonitrile” is a powder that is stored at room temperature . It has a molecular weight of 171.16 . Tetrazoles are known for their electron-donating and electron-withdrawing properties .Scientific Research Applications
Material and Medicinal Chemistry
Tetrazoles, including 3-(1H-1,2,3,4-tetrazol-1-yl)benzonitrile, are of interest in the field of material and medicinal chemistry due to their diverse biological applications . They act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .
Cell Membrane Penetration
Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This property could be beneficial in the development of new drugs and therapies.
Antibacterial Activity
Tetrazoles have shown a wide range of biological activities, including antibacterial properties . This makes them potential candidates for the development of new antibacterial drugs.
Antifungal Activity
Similar to their antibacterial properties, tetrazoles also exhibit antifungal activities . They could be used in the development of antifungal agents .
Analgesic Activity
Tetrazoles have demonstrated analgesic (pain-relieving) properties . This suggests potential applications in the development of new analgesic drugs.
Anti-inflammatory Activity
Tetrazoles, including 3-(1H-1,2,3,4-tetrazol-1-yl)benzonitrile, have shown anti-inflammatory activities . They could be used in the development of anti-inflammatory drugs.
Other Applications
In addition to the above, tetrazoles have other applications such as in photography, as growth hormones, and as a platform for virtual screening .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Future Directions
The future directions for “3-(1H-1,2,3,4-tetrazol-1-yl)benzonitrile” and similar compounds could involve further exploration of their diverse biological applications, particularly in the fields of material and medicinal chemistry . Their synthesis methods could also be refined to improve yield and efficiency .
properties
IUPAC Name |
3-(tetrazol-1-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N5/c9-5-7-2-1-3-8(4-7)13-6-10-11-12-13/h1-4,6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRSGNRLLIKPLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NN=N2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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